molecular formula C3H3NOS B8638619 2(5H)-Thiazolone CAS No. 82358-08-5

2(5H)-Thiazolone

Cat. No.: B8638619
CAS No.: 82358-08-5
M. Wt: 101.13 g/mol
InChI Key: SCCXADHXVLCUPI-UHFFFAOYSA-N
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Description

2(5H)-Thiazolone is a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is part of the thiazole family, which is known for its presence in various natural products and synthetic compounds with significant biological activities. Thiazoles are found in essential biomolecules such as vitamin B1 (thiamine) and penicillin .

Preparation Methods

Synthetic Routes and Reaction Conditions

2(5H)-Thiazolone can be synthesized through various methods. One common synthetic route involves the reaction of thiosemicarbazide with α-haloketones under basic conditions. Another method includes the cyclization of α-mercapto ketones with nitriles .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials .

Chemical Reactions Analysis

Types of Reactions

2(5H)-Thiazolone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2(5H)-Thiazolone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2(5H)-Thiazolone and its derivatives often involves interaction with biological macromolecules such as enzymes and receptors. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects. For example, thiazole derivatives can inhibit bacterial DNA gyrase, an enzyme essential for bacterial DNA replication .

Comparison with Similar Compounds

Similar Compounds

    1,3-Thiazole: A simpler thiazole derivative with similar biological activities.

    1,3,4-Thiadiazole: Contains an additional nitrogen atom in the ring, leading to different chemical properties.

    1,3-Thiazolo[2,3-c]-1,2,4-triazole: A fused ring system with unique biological activities.

Uniqueness

2(5H)-Thiazolone is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms, which contribute to its diverse chemical reactivity and biological activities. Its ability to undergo various chemical reactions and form different derivatives makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

82358-08-5

Molecular Formula

C3H3NOS

Molecular Weight

101.13 g/mol

IUPAC Name

5H-1,3-thiazol-2-one

InChI

InChI=1S/C3H3NOS/c5-3-4-1-2-6-3/h1H,2H2

InChI Key

SCCXADHXVLCUPI-UHFFFAOYSA-N

Canonical SMILES

C1C=NC(=O)S1

Origin of Product

United States

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